molecular formula C6H12ClNO2 B12826889 3-(Azetidin-3-yl)propanoic acid hydrochloride

3-(Azetidin-3-yl)propanoic acid hydrochloride

Cat. No.: B12826889
M. Wt: 165.62 g/mol
InChI Key: PTIBEXCASMGDTC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

3-(azetidin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H

InChI Key

PTIBEXCASMGDTC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC(=O)O.Cl

Origin of Product

United States

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